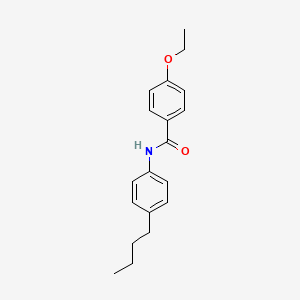
(2E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Formation of the Thiazole Ring: The thiazole ring is synthesized separately using 4-methyl-1,3-thiazole as a starting material.
Coupling Reaction: The pyrazole and thiazole rings are then coupled through a vinyl linkage, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of (E)-2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE: can be compared with other compounds containing pyrazole and thiazole rings, such as:
Propriétés
Formule moléculaire |
C12H12N4S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethylpyrazol-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C12H12N4S/c1-8-4-11(16(3)15-8)5-10(6-13)12-14-9(2)7-17-12/h4-5,7H,1-3H3/b10-5+ |
Clé InChI |
DQPBMNNRQDGOML-BJMVGYQFSA-N |
SMILES isomérique |
CC1=NN(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C)C |
SMILES canonique |
CC1=NN(C(=C1)C=C(C#N)C2=NC(=CS2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10934691.png)
![4-[4-[(2-methoxyphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10934693.png)
![14-methyl-16-(1-methylpyrazol-4-yl)-4-(2-nitrophenyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10934699.png)
amino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10934702.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea](/img/structure/B10934717.png)
![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10934722.png)
![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]](/img/structure/B10934736.png)

![Propan-2-yl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10934747.png)
![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10934762.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10934770.png)
![methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10934784.png)
![N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10934787.png)
![5-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10934798.png)
